molecular formula C10H9N3O B15230837 3-(Pyridazin-3-yloxy)aniline

3-(Pyridazin-3-yloxy)aniline

Cat. No.: B15230837
M. Wt: 187.20 g/mol
InChI Key: FRKFDGGMTGVLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridazin-3-yloxy)aniline is a compound that features a pyridazine ring bonded to an aniline moiety through an oxygen atom

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Pyridazin-3-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

3-(Pyridazin-3-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridazin-3-yloxy)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridazin-3-yloxy)aniline is unique due to its specific structural features, which allow for diverse chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and its role in medicinal chemistry distinguish it from other similar compounds .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-pyridazin-3-yloxyaniline

InChI

InChI=1S/C10H9N3O/c11-8-3-1-4-9(7-8)14-10-5-2-6-12-13-10/h1-7H,11H2

InChI Key

FRKFDGGMTGVLPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.